Methyl 2-bromocyclopropanecarboxylate
Overview
Description
Methyl 2-bromocyclopropanecarboxylate is an organic compound with the molecular formula C5H7BrO2. It is a brominated derivative of cyclopropanecarboxylate, characterized by the presence of a bromine atom attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromocyclopropanecarboxylate can be synthesized through several methods. One common approach involves the bromination of methyl cyclopropanecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired brominated product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromocyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted cyclopropanecarboxylates.
Reduction Reactions: The compound can be reduced to methyl cyclopropanecarboxylate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can yield cyclopropanecarboxylic acid derivatives.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Substituted cyclopropanecarboxylates.
Reduction: Methyl cyclopropanecarboxylate.
Oxidation: Cyclopropanecarboxylic acid derivatives.
Scientific Research Applications
Methyl 2-bromocyclopropanecarboxylate finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of methyl 2-bromocyclopropanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound acts as a leaving group, facilitating substitution reactions. Additionally, the strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of various products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclopropane ring .
Comparison with Similar Compounds
Methyl cyclopropanecarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl 2-bromocyclopropanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Cyclopropanecarboxylic acid: The parent acid form, which can be converted to various esters and derivatives.
Uniqueness: Methyl 2-bromocyclopropanecarboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and other chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
methyl 2-bromocyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4(3)6/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVUTKNZCLEVQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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